molecular formula C12H12N4 B1463240 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine CAS No. 1159814-91-1

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine

Cat. No. B1463240
M. Wt: 212.25 g/mol
InChI Key: FEJFIGGNNXSQSP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” involves complex chemical reactions . The IR spectrum and NMR spectrum provide detailed information about the structure of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” is complex, with a pyrimidine skeleton linked to a pyridine . This structure is crucial for its pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps . The IR and NMR spectra provide detailed information about these reactions .

Scientific Research Applications

Intramolecular Cycloadditions and Synthesis Studies

One study focused on the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, highlighting the synthetic utility of such compounds in creating complex heterocyclic structures. The research emphasized the role of solvent choice in optimizing yields, demonstrating the compound's utility in synthetic organic chemistry (Donnard et al., 2017).

Heterocyclic Compound Synthesis

Another study described the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the versatility of pyrimidine derivatives in forming heterocyclic compounds under various conditions (Schmidt, 2002).

Novel Pyrimidin-4-Amine Analogues

Research on synthesizing novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues demonstrated the potential for these compounds in creating cost-effective and diverse pyrimidine derivatives, which could have implications in drug discovery and material science (Ravi Shankar et al., 2021).

Crystal Structure Analysis

The crystal structure of cyprodinil, a closely related compound, was analyzed, providing insight into the molecular configurations that contribute to its fungicidal properties. This research could inform the design of new agrochemicals and pharmaceuticals (Jeon et al., 2015).

N-Arylpyrimidin-2-amine Derivatives

A study on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst illustrates the compound's utility in creating N-aryl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (El-Deeb et al., 2008).

Future Directions

The future directions for “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” and similar compounds involve further exploration of their biological activities and potential applications in medicine . There is also interest in developing new agrochemicals that overcome resistance problems .

properties

IUPAC Name

2-cyclopropyl-6-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFIGGNNXSQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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